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Compound of Interest

Compound Name:
3,4-Dihydroxy-5-

nitrobenzaldehyde

Cat. No.: B193609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate

3,4-Dihydroxy-5-nitrobenzaldehyde and its common precursors, 3,4-dihydroxybenzaldehyde

and vanillin. Understanding the distinct spectral characteristics of these compounds is crucial

for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and

drug development.

Introduction
3,4-Dihydroxy-5-nitrobenzaldehyde is a key building block in the synthesis of various

pharmaceutical compounds. Its precursors, 3,4-dihydroxybenzaldehyde (protocatechuic

aldehyde) and vanillin (4-hydroxy-3-methoxybenzaldehyde), are readily available aromatic

aldehydes. The introduction of a nitro group and the potential modification of the methoxy

group lead to significant changes in the electronic and vibrational properties of the molecule,

which are readily observable through various spectroscopic techniques. This guide presents a

comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-

Visible (UV-Vis), and Mass Spectrometry (MS) data.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

¹H NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second.

¹³C NMR: 1024 scans were acquired with a spectral width of 240 ppm, an acquisition time

of 1 second, and a relaxation delay of 2 seconds.

Data Processing: The resulting spectra were Fourier transformed, phase-corrected, and

baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance

(ATR) technique. A small amount of the powder was placed directly on the ATR crystal.

Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a diamond

ATR accessory.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. The spectrum is presented as transmittance (%) versus wavenumber

(cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of each compound was prepared in a suitable UV-

grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. This stock solution
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was then diluted to obtain an absorbance reading in the range of 0.1-1.0 AU.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Data Acquisition: The spectra were recorded from 200 to 400 nm using a quartz cuvette with

a 1 cm path length. The corresponding solvent was used as a blank for baseline correction.

Data Processing: The absorbance was plotted against the wavelength (nm) to obtain the UV-

Vis spectrum.

Mass Spectrometry (MS)
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 µg/mL.

Instrumentation: Mass spectra were obtained using an Electrospray Ionization (ESI) source

coupled to a time-of-flight (TOF) mass analyzer.

Data Acquisition: Data was acquired in both positive and negative ion modes over a mass

range of m/z 50-500.

Data Processing: The resulting mass spectra show the relative intensity of ions as a function

of their mass-to-charge ratio (m/z).

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,4-Dihydroxy-5-
nitrobenzaldehyde and its precursors.

¹H NMR Data (in DMSO-d₆, 400 MHz)
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Compound
δ (ppm), Multiplicity, Integration,
Assignment

3,4-Dihydroxybenzaldehyde

9.68 (s, 1H, -CHO), 7.21 (d, 1H, Ar-H), 7.09 (s,

1H, Ar-H), 6.81 (d, 1H, Ar-H), ~9.5 (br s, 2H, -

OH)

Vanillin

9.81 (s, 1H, -CHO), 7.42 (dd, 1H, Ar-H), 7.39 (d,

1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (s, 3H, -

OCH₃), ~9.6 (br s, 1H, -OH)

3,4-Dihydroxy-5-nitrobenzaldehyde
~9.8 (s, 1H, -CHO), ~8.0 (d, 1H, Ar-H), ~7.5 (d,

1H, Ar-H), ~10.0 (br s, 2H, -OH)

Note: Data for 3,4-Dihydroxy-5-nitrobenzaldehyde is predicted based on the expected

deshielding effects of the nitro group.

¹³C NMR Data (in DMSO-d₆, 100 MHz)
Compound δ (ppm), Assignment

3,4-Dihydroxybenzaldehyde

191.1 (-CHO), 150.8 (C-OH), 145.5 (C-OH),

125.0 (Ar-CH), 124.8 (Ar-C), 115.5 (Ar-CH),

115.2 (Ar-CH)

Vanillin

191.0 (-CHO), 151.3 (C-OCH₃), 147.9 (C-OH),

125.2 (Ar-CH), 123.0 (Ar-C), 115.5 (Ar-CH),

108.9 (Ar-CH), 55.6 (-OCH₃)

3,4-Dihydroxy-5-nitrobenzaldehyde

~190 (-CHO), ~155 (C-OH), ~148 (C-OH), ~140

(C-NO₂), ~128 (Ar-CH), ~120 (Ar-C), ~118 (Ar-

CH)

Note: Data for 3,4-Dihydroxy-5-nitrobenzaldehyde is predicted based on known substituent

effects.

FT-IR Data (ATR)
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Compound Key Absorptions (cm⁻¹) and Assignments

3,4-Dihydroxybenzaldehyde

3300-3200 (br, O-H stretch), 1660 (s, C=O

stretch), 1590, 1520 (m, C=C stretch), 1280 (s,

C-O stretch)

Vanillin

3200 (br, O-H stretch), 2840, 2740 (m, C-H

aldehyde stretch), 1665 (s, C=O stretch), 1585,

1510 (s, C=C stretch), 1265 (s, C-O stretch),

1155 (s, C-O-C stretch)

3,4-Dihydroxy-5-nitrobenzaldehyde

3400-3200 (br, O-H stretch), 1680 (s, C=O

stretch), 1590 (m, C=C stretch), 1530 (s,

asymm. NO₂ stretch), 1340 (s, symm. NO₂

stretch), 1270 (s, C-O stretch)

Note: Data for 3,4-Dihydroxy-5-nitrobenzaldehyde is based on typical functional group

frequencies.

UV-Vis Data (in Ethanol)
Compound λmax (nm)

3,4-Dihydroxybenzaldehyde 233, 278, 310

Vanillin 231, 279, 309

3,4-Dihydroxy-5-nitrobenzaldehyde
Expected red-shift compared to precursors due

to extended conjugation with the nitro group.

Mass Spectrometry Data (ESI)
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Compound Molecular Formula Molecular Weight [M-H]⁻ (m/z)

3,4-

Dihydroxybenzaldehy

de

C₇H₆O₃ 138.12 137.02

Vanillin C₈H₈O₃ 152.15 151.04

3,4-Dihydroxy-5-

nitrobenzaldehyde
C₇H₅NO₅ 183.12 182.01

Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic relationship between the precursors and the final

product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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